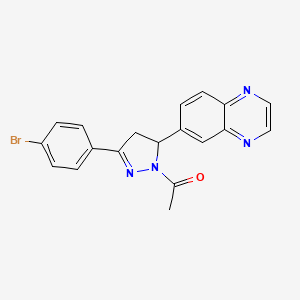

1-(3-(4-bromophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Description

1-(3-(4-Bromophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a pyrazoline derivative characterized by a central 4,5-dihydro-1H-pyrazole ring substituted with a 4-bromophenyl group at position 3 and a quinoxalin-6-yl moiety at position 3. The ethanone group at the N1 position completes the structure (molecular formula: C₂₀H₁₆BrN₃O; molecular weight: 394.27 g/mol) . Pyrazoline derivatives are widely studied for their diverse biological and material science applications, including antimicrobial, anti-inflammatory, and corrosion inhibition properties .

Propriétés

IUPAC Name |

1-[5-(4-bromophenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrN4O/c1-12(25)24-19(11-17(23-24)13-2-5-15(20)6-3-13)14-4-7-16-18(10-14)22-9-8-21-16/h2-10,19H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJTVBCPWHYWEPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)Br)C3=CC4=NC=CN=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(4-bromophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with an appropriate diketone.

Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Attachment of the quinoxaline moiety: This is usually done via a coupling reaction, such as Suzuki or Heck coupling, using palladium catalysts.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The urea moiety undergoes hydrolysis under acidic or basic conditions:

Key Observations :

-

Acidic hydrolysis proceeds via protonation of the urea carbonyl, leading to cleavage of the C–N bond.

-

Basic hydrolysis generates isocyanate intermediates, which may react further in aqueous environments.

Nucleophilic Substitution at the Ethoxy Chain

The ethoxy chain exhibits reactivity with nucleophiles due to the electron-withdrawing dioxopyrrolidin group:

Mechanistic Notes :

-

The dioxopyrrolidin group stabilizes transition states via inductive effects, enhancing substitution rates .

-

Steric hindrance from the benzhydryl group limits reactivity at the urea nitrogen .

Ring-Opening of Dioxopyrrolidin

The 2,5-dioxopyrrolidin ring undergoes ring-opening under strong nucleophilic or acidic conditions:

| Condition | Reagents | Products | Source |

|---|---|---|---|

| H₂O/HCl (reflux) | 2N HCl in acetone | Succinimide derivative + ethylene glycol adduct | |

| NH₂OH (basic) | Hydroxylamine | Hydroxamic acid derivative |

Critical Findings :

-

Ring-opening generates reactive intermediates capable of forming amide or ester bonds .

-

Residual ethylene glycol chains may participate in intramolecular cyclization .

Oxidation:

| Reagent | Site of Action | Product | Source |

|---|---|---|---|

| H₂O₂/Fe²⁺ | Ethoxy chain | Epoxide derivatives | |

| KMnO₄ (acidic) | Benzhydryl aromatic rings | Ketone or quinone structures |

Reduction:

| Reagent | Site of Action | Product | Source |

|---|---|---|---|

| LiAlH₄ | Urea carbonyl | 1-Benzhydryl-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)amine | |

| H₂/Pd-C | Aromatic rings | Hydrogenated benzhydryl groups |

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes via:

Mécanisme D'action

The mechanism by which 1-(3-(4-bromophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone exerts its effects involves interaction with specific molecular targets. For instance:

Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparaison Avec Des Composés Similaires

Table 1: Dihedral Angles Between Aromatic Rings in Selected Pyrazolines

Key Observations :

- The dihedral angles between the pyrazole ring and substituent phenyl rings are typically <10° when substituents are small (e.g., 4-fluorophenyl), indicating near-planar conformations .

- Bulkier groups, such as 4-methoxyphenyl, increase dihedral angles (e.g., 74.88° in the C10–C15 ring of the methoxy-substituted compound) due to steric hindrance .

Key Observations :

- Conventional reflux methods typically yield 72–82% for halogenated pyrazolines .

- Ultrasound-assisted synthesis reduces reaction time (2 hours vs. 6–8 hours) and improves yields (85%) for quinoxaline-substituted derivatives, highlighting the efficiency of modern techniques .

- The absence of synthesis data for the target compound suggests opportunities for optimizing its preparation using advanced methods.

Physicochemical Properties

Table 3: Analytical Data for Selected Pyrazolines

Key Observations :

- Halogenated derivatives (e.g., bromo, chloro) exhibit melting points between 99–112°C, while methoxy-substituted compounds melt at higher temperatures (136°C) due to increased polarity .

- The quinoxaline group in the target compound may raise its melting point, but experimental confirmation is needed .

Antimicrobial Activity

- Pyrazolines with electron-withdrawing groups (e.g., nitro, bromo) exhibit enhanced antimicrobial activity. For example, 1-[3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone derivatives show MIC values of 12.5 µg/mL against C. albicans .

- Quinoxaline-pyrazole hybrids, such as those in , demonstrate corrosion inhibition efficiency (>90% in 1 M HCl), attributed to the planar quinoxaline ring’s adsorption on metal surfaces.

Computational Studies

- DFT analyses of similar compounds (e.g., HOMO-LUMO gaps of 4.5–5.0 eV) suggest charge transfer interactions influenced by substituents . The target compound’s quinoxaline group may lower its HOMO-LUMO gap, enhancing reactivity .

Activité Biologique

The compound 1-(3-(4-bromophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic molecule notable for its potential biological activities. This compound belongs to the class of pyrazoles, which have been extensively studied for their diverse pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities. The structure of this compound incorporates multiple functional groups that enhance its reactivity and biological interactions.

Chemical Structure

The molecular formula of the compound is , and it features a bromophenyl group, a quinoxaline moiety, and a pyrazole ring. The presence of these groups contributes to its biological activity by allowing interactions with various biological targets.

Pharmacological Properties

Research has shown that pyrazole derivatives exhibit a wide range of biological activities. The specific compound has been evaluated for several pharmacological effects:

Antitumor Activity

Studies indicate that pyrazole derivatives can inhibit various cancer cell lines. For instance, some derivatives have shown significant activity against BRAF(V600E) and EGFR, which are critical targets in cancer therapy. The structure-activity relationship (SAR) studies reveal that modifications on the pyrazole ring can enhance cytotoxic effects against tumor cells .

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties. In vitro studies demonstrated that certain pyrazole derivatives possess significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were found to be in the low microgram per milliliter range, indicating potent activity .

Anti-inflammatory Effects

In addition to its antimicrobial and antitumor properties, the compound has shown promise in reducing inflammation. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .

Case Studies

Several studies have focused on the biological evaluation of related pyrazole compounds:

- Antitumor Evaluation : A series of pyrazole derivatives were synthesized and tested against various cancer cell lines. One study reported that certain analogs exhibited up to 70% inhibition of cell growth in neuroblastoma cells at concentrations around 50 µM .

- Antimicrobial Testing : Another study evaluated the antimicrobial efficacy of pyrazole derivatives against multiple bacterial strains. The most active derivative achieved an MIC value of 0.25 µg/mL against Staphylococcus epidermidis, showcasing its potential as an antibacterial agent .

- Anti-inflammatory Activity : In vivo models demonstrated that specific pyrazole derivatives significantly reduced paw edema in rats, suggesting their utility in managing inflammatory conditions .

Data Tables

| Biological Activity | Compound | IC50 Value (µM) | Target |

|---|---|---|---|

| Antitumor | 1 | 50 | Neuroblastoma Cells |

| Antimicrobial | 2 | 0.25 | Staphylococcus epidermidis |

| Anti-inflammatory | 3 | Not specified | Paw Edema Model |

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antibacterial and antifungal properties. The mechanism often involves inhibition of key enzymes in microbial growth pathways, suggesting potential therapeutic applications in treating infections .

Anti-inflammatory Properties

Studies have shown that compounds similar to 1-(3-(4-bromophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone can inhibit enzymes involved in inflammatory pathways, making them promising candidates for anti-inflammatory drugs .

Cancer Research

The compound's structure allows it to interact with specific biological targets such as kinases involved in cancer progression. For instance, derivatives of pyrazoles have been explored as inhibitors for c-Met kinases, which are implicated in various cancers. This suggests that the compound may have potential as an anticancer agent .

Material Science Applications

In addition to biological applications, this compound and its derivatives are being investigated for use as corrosion inhibitors in materials science. The presence of nitrogen atoms along with aromatic rings enhances the compound's ability to form protective layers on metallic surfaces . This property is particularly valuable in industrial settings where metal degradation is a concern.

Case Study 1: Antimicrobial Efficacy

A study demonstrated that pyrazole derivatives showed strong inhibitory effects against several bacterial strains. The compound's ability to disrupt microbial cell function was attributed to its interaction with essential enzymes required for bacterial survival .

Case Study 2: Anti-inflammatory Mechanism

In vitro studies indicated that this compound could significantly reduce pro-inflammatory cytokine production in macrophages. This suggests its potential role in managing inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?

The compound can be synthesized via cyclocondensation of chalcone derivatives with hydrazine hydrate. A typical protocol involves refluxing (2E)-1-(4-bromophenyl)-3-(quinoxalin-6-yl)prop-2-en-1-one with hydrazine hydrate in acetic acid for 6–8 hours . Optimization may include adjusting solvent polarity (e.g., ethanol vs. DMF), temperature control (80–100°C), and catalyst use (e.g., glacial acetic acid). Post-synthesis purification via recrystallization (ethanol/water) yields ~82% purity. Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 3:7) .

Q. How is the crystal structure determined, and what software is recommended for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at 296 K with Mo-Kα radiation (λ = 0.71073 Å) provides unit cell parameters. Use SHELXL for refinement, employing full-matrix least-squares on F². Hydrogen atoms are added geometrically (C–H = 0.95–1.00 Å) and refined using a riding model. For disordered groups (e.g., methyl), apply ISOR or SIMU restraints . Dihedral angles between aromatic rings (e.g., 6.69° and 74.88° in related pyrazolines) highlight conformational rigidity .

Q. What spectroscopic techniques are used for structural validation?

- FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and C–N (pyrazole ring, ~1600 cm⁻¹) stretches. Compare experimental peaks with DFT-calculated vibrational modes (B3LYP/6-311++G(d,p)) .

- NMR : ¹H NMR in DMSO-d₆ shows pyrazoline CH₂ protons as doublets of doublets (δ 3.2–4.0 ppm). Quinoxaline protons appear downfield (δ 8.5–9.5 ppm) due to electron-withdrawing effects .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict electronic properties and bioactivity?

- HOMO-LUMO Analysis : DFT (B3LYP/6-311G**) calculates energy gaps (ΔE ≈ 4.2 eV in related compounds) to assess charge transfer efficiency. Lower ΔE correlates with higher reactivity .

- Molecular Electrostatic Potential (MEP) : Maps reveal nucleophilic (quinoxaline N-atoms) and electrophilic (carbonyl O-atom) sites for docking .

- Docking Studies : Use AutoDock Vina to simulate binding to antimicrobial targets (e.g., E. coli DNA gyrase). Score binding affinities (kcal/mol) and validate with MD simulations (100 ns) .

Q. How to resolve contradictions between experimental and computational data?

- Vibrational Frequency Discrepancies : Scale DFT-calculated frequencies by 0.9613 to match FT-IR data. Account for solvent effects (PCM model) and anharmonicity .

- Crystallographic vs. Optimized Geometries : Compare bond lengths (e.g., C=O: 1.22 Å experimental vs. 1.24 Å DFT) and angles. Discrepancies >0.02 Å may indicate crystal packing forces .

Q. What strategies identify and quantify intermolecular interactions in the solid state?

- Hirshfeld Surface Analysis : Evaluate C–H···O (23% contribution) and π–π interactions (8%) using CrystalExplorer. Red-blue spikes in fingerprint plots indicate specific contacts .

- Hydrogen Bond Metrics : Measure D···A distances (e.g., 2.85 Å for C5–H5A···O2) and angles (>150°). Use SHELXL’s _eqv and _geom tools .

Q. How to design structure-activity relationship (SAR) studies for antimicrobial applications?

- Analog Synthesis : Replace 4-bromophenyl with 4-Cl, 4-F, or 4-OCH₃ groups. Test MIC values against S. aureus (ATCC 25923) via broth microdilution (CLSI guidelines) .

- Mechanistic Probes : Use fluorescence quenching (λex = 280 nm) to assess DNA binding. Correlate IC₅₀ with HOMO localization on the quinoxaline moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.